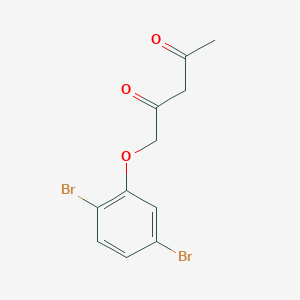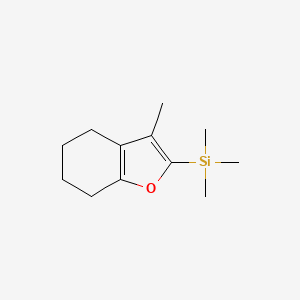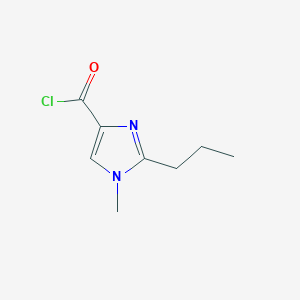
(5S)-1,5-dibenzyl-3-cyclohexylidenepyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S)-1,5-dibenzyl-3-cyclohexylidenepyrrolidin-2-one: is a complex organic compound characterized by its unique structure, which includes a pyrrolidinone ring substituted with benzyl and cyclohexylidene groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-1,5-dibenzyl-3-cyclohexylidenepyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions: (5S)-1,5-dibenzyl-3-cyclohexylidenepyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and various catalysts depending on the specific substitution reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, (5S)-1,5-dibenzyl-3-cyclohexylidenepyrrolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique properties can enhance the performance of industrial products.
作用機序
The mechanism of action of (5S)-1,5-dibenzyl-3-cyclohexylidenepyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or gene expression.
類似化合物との比較
(3S,5S,E)-1,7-Diphenylhept-1-ene-3,5-diol: This compound shares structural similarities with (5S)-1,5-dibenzyl-3-cyclohexylidenepyrrolidin-2-one, particularly in the presence of phenyl groups.
(5S)-5-benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium: Another structurally related compound used as an intermediate in the synthesis of β-lactamase inhibitors.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both benzyl and cyclohexylidene groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
823785-84-8 |
|---|---|
分子式 |
C24H27NO |
分子量 |
345.5 g/mol |
IUPAC名 |
(5S)-1,5-dibenzyl-3-cyclohexylidenepyrrolidin-2-one |
InChI |
InChI=1S/C24H27NO/c26-24-23(21-14-8-3-9-15-21)17-22(16-19-10-4-1-5-11-19)25(24)18-20-12-6-2-7-13-20/h1-2,4-7,10-13,22H,3,8-9,14-18H2/t22-/m0/s1 |
InChIキー |
ZBKBRKHETZHVQZ-QFIPXVFZSA-N |
異性体SMILES |
C1CCC(=C2C[C@@H](N(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4)CC1 |
正規SMILES |
C1CCC(=C2CC(N(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


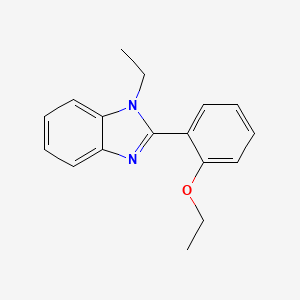
![N-(1-{4-[(Undec-10-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine](/img/structure/B14224656.png)

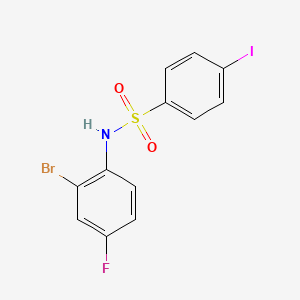
![2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B14224671.png)
![2,2,2-Trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide](/img/structure/B14224673.png)
![2,4-Dichloro-1-[4-(2,4-dichlorophenyl)phenyl]benzene](/img/structure/B14224679.png)
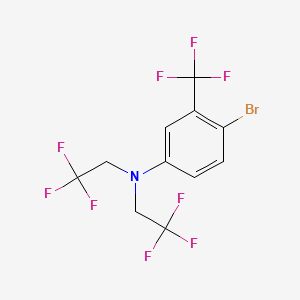
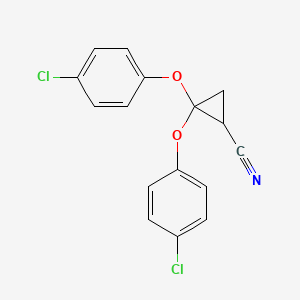
![6-Methyl-2-[(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B14224687.png)
